molecular formula C7H16O2 B089731 2,2-Diethyl-1,3-propanediol CAS No. 115-76-4

2,2-Diethyl-1,3-propanediol

Cat. No. B089731
CAS RN: 115-76-4
M. Wt: 132.2 g/mol
InChI Key: XRVCFZPJAHWYTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2-Diethyl-1,3-propanediol, such as 2-amino-1,3-propanediol, often involves starting materials like malonic acid diethyl ester, followed by processes like nitrosation and reduction (Chen Guo-liang, 2006). These methods are noted for their low cost and moderate reaction conditions, making them suitable for industrial production.

Molecular Structure Analysis

The molecular structure of related compounds, such as diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has been determined through spectral analyses, elemental analyses, and X-ray diffraction data. These structures often show potential for coordinating metal atoms, which is significant for various chemical applications (I. Meskini et al., 2010).

Chemical Reactions and Properties

Studies on compounds like 1,3-diethyl propanedioate have shown interesting reactions with various alcohols, leading to the formation of mixtures with unique properties. The excess molar volumes of these mixtures have been a subject of study, offering insights into the interaction of these compounds at a molecular level (Yih-Sheng Wang & Wei-dong Yan, 2010).

Physical Properties Analysis

The physical properties of related diols, like 1,3-propanediol, have been extensively studied, particularly in the context of their role in polymer synthesis. The physical properties are critical in determining their applications in industrial processes (Zhi-Long Xiu & A. Zeng, 2008).

Chemical Properties Analysis

The chemical properties of 2,2-Diethyl-1,3-propanediol and related compounds are significant, especially their reactivity and interaction with other chemicals. For instance, the synthesis and resolution of similar compounds, like 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, have been explored to understand their chemical behavior and potential applications (K. C. Bhowmick et al., 2002).

Scientific Research Applications

  • Anticonvulsant Properties : DEP has been studied for its effectiveness as an anticonvulsant. It has shown promise in countering the effects of Metrazol, strychnine, and electric shock-induced seizures. DEP appears to depress certain spinal cord reflexes without significantly affecting normal knee jerk reflexes, which suggests a selective depression of multisynaptic neuron arcs in the spinal cord (Slater, O'leary, & Leary, 1950).

  • Comparison with Myanesin : DEP and similar compounds possess pharmacological properties akin to myanesin but with a weaker paralyzing action and stronger anticonvulsant effects (Berger, 1949).

  • Attempts to Prolong Action : There have been efforts to find derivatives of DEP with a longer duration of action due to its short-lived clinical effectiveness. One such derivative, diethyl malonyl diurethane, showed promise in protecting mice from the lethal and convulsant effects of pentylenetetrazol (Slater, O'leary, & Pribyl, 1954).

  • Downstream Processing in Biotechnology : The compound's role in the downstream processing of biologically produced 1,3-propanediol, a chemical of wide-ranging applications, has been reviewed. The cost-efficient and environmentally friendly biosynthetic approach, particularly the purification and recovery of 1,3-propanediol from fermentation broth, has been a focus of research (Xiu & Zeng, 2008).

  • DEP's Effect on Central Nervous System : Research has indicated that DEP exerts its anticonvulsant action primarily through a depressant effect on the forebrain and midbrain, with little action on the spinal cord. Its metabolization in the body and comparative analysis with its homologues and esters have also been studied (Berger & Ludwig, 1950).

  • Genetically Engineered Strains in Bioproduction : The role of genetically engineered microorganisms in enhancing the biosynthesis of 1,3-propanediol, for which DEP is a precursor, has been explored. Such advancements are significant for producing this compound more efficiently and sustainably (Yang et al., 2018).

Safety And Hazards

2,2-Diethyl-1,3-propanediol can cause serious eye damage . It is also irritating to the skin and mucous membranes . Personal protective equipment such as eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

2,2-diethylpropane-1,3-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCFZPJAHWYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50150923
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Molecular Weight

132.20 g/mol
Source PubChem
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Product Name

2,2-Diethyl-1,3-propanediol

CAS RN

115-76-4
Record name 2,2-Diethyl-1,3-propanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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